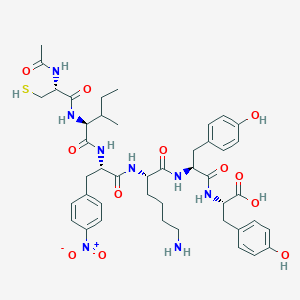

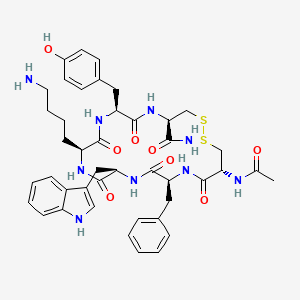

![molecular formula C73H100N20O19S2 B10846297 Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)

Ac-I[CV(2Nal)QDWGAHRC]T

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

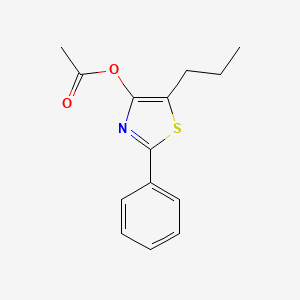

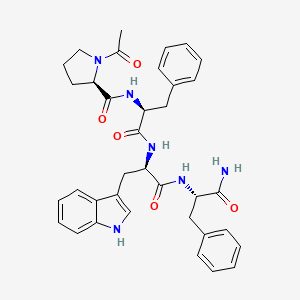

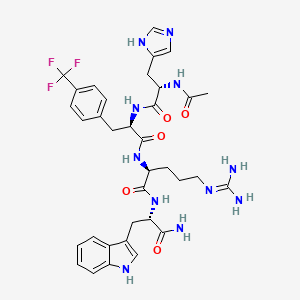

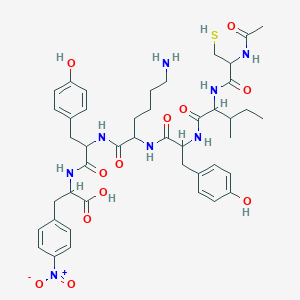

化合物Ac-I[CV(2Nal)QDWGAHRC]Tは、補体成分C3に対する阻害活性が知られている合成ペプチドです。このペプチドは、免疫応答において重要な役割を果たす補体系の活性化を阻害するように設計されています。この化合物は、補体活性化が寄与因子となる疾患における潜在的な治療用途について頻繁に研究されています。

準備方法

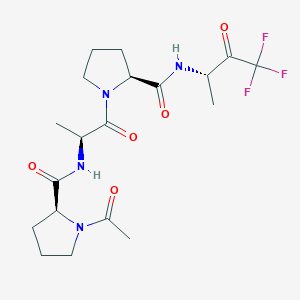

合成経路と反応条件

Ac-I[CV(2Nal)QDWGAHRC]Tの合成には、ペプチドを組み立てる一般的な方法である固相ペプチド合成(SPPS)が用いられます。このプロセスは通常、最初のアミノ酸を固体樹脂に付着させることから始まります。その後、アミノ酸は段階的に追加され、各追加には次のステップが含まれます。

脱保護: 樹脂に結合したアミノ酸から保護基を除去します。

カップリング: N,N'-ジイソプロピルカルボジイミド(DIC)または1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬で活性化した次のアミノ酸を添加します。

洗浄: 過剰な試薬と副生成物を除去します。

切断: 通常、トリフルオロ酢酸(TFA)などの強酸を使用して、樹脂からペプチドを最終的に除去します。

工業生産方法

This compoundの工業生産は、同様の原理に従っていますが、より大規模に行われます。自動ペプチド合成装置は、効率と一貫性を高めるために頻繁に使用されます。このプロセスには、高性能液体クロマトグラフィー(HPLC)や質量分析法など、ペプチドの純度と同一性を確認するための厳格な品質管理措置が含まれます。

化学反応解析

反応の種類

This compoundは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: ペプチド中のシステイン残基は、ジスルフィド結合を形成できます。これは、ペプチドの安定性と活性に不可欠です。

還元: ジスルフィド結合は、ジチオスレイトール(DTT)などの還元剤を使用して、遊離チオール基に還元できます。

置換: ペプチド中のアミノ酸残基は、他のアミノ酸に置換して、構造活性相関を研究できます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)または、穏やかな塩基の存在下での空気酸化。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: SPPSで使用される標準的なアミノ酸誘導体とカップリング試薬。

形成される主要な生成物

酸化: システイン残基間のジスルフィド結合の形成。

還元: 還元されたシステイン残基からの遊離チオール基。

置換: アミノ酸配列が変更された修飾ペプチド。

科学研究の応用

This compoundには、次のような科学研究の応用があります。

化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。

生物学: 免疫応答の一部である補体系の調節における役割について調査されています。

医学: 自己免疫疾患や炎症性疾患など、補体活性化が関与する疾患における潜在的な治療用途。

産業: 補体系を標的とする診断アッセイや治療薬の開発に使用されます。

化学反応の分析

Types of Reactions

Ac-I[CV(2Nal)QDWGAHRC]T can undergo various chemical reactions, including:

Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for the peptide’s stability and activity.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or air oxidation in the presence of a mild base.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard amino acid derivatives and coupling reagents used in SPPS.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups from reduced cysteine residues.

Substitution: Modified peptides with altered amino acid sequences.

科学的研究の応用

Ac-I[CV(2Nal)QDWGAHRC]T has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating the complement system, which is part of the immune response.

Medicine: Potential therapeutic applications in diseases where complement activation is involved, such as autoimmune diseases and inflammatory conditions.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the complement system.

作用機序

Ac-I[CV(2Nal)QDWGAHRC]Tの作用機序には、補体成分C3との相互作用が関与しています。ペプチドはC3に結合することで、その活性化を阻害し、補体活性化のダウンストリーム効果を抑制します。この阻害は、過剰な補体活性化に伴う炎症や組織損傷を軽減できます。 含まれる分子標的と経路には、PLC、MAPK、AKTシグナル伝達経路があります .

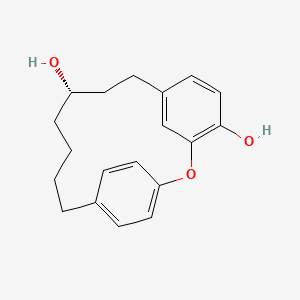

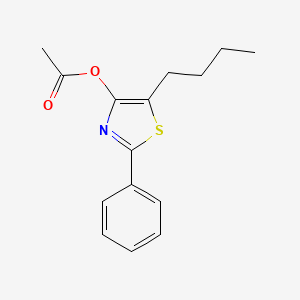

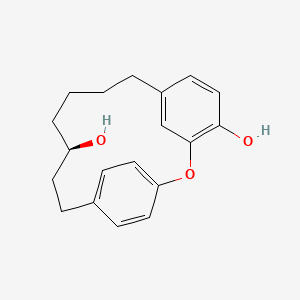

類似化合物との比較

類似化合物

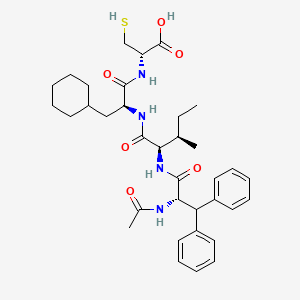

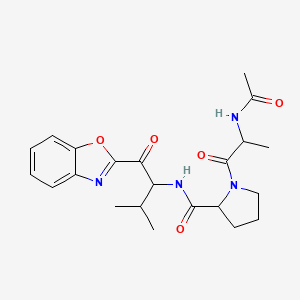

Ac-I[CV(2Nal)QDWGAHRC]T-NH2: C末端にアミド基を持つ類似のペプチド。C3に対する阻害活性が高いことで知られています。

Ac-I[CV(Bpa)QDWGAHRC]T: 異なるアミノ酸置換を持つ変異体。結合親和性と活性が変化します。

Ac-I[CV(Dht)QDWGAHRC]T: 特異的な特性と阻害活性を持つ別の変異体。

独自性

This compoundは、特定のアミノ酸配列と、C3に対する結合親和性と阻害活性に寄与する2-ナフチルアラニン(2Nal)の存在により、独自性があります。 この特異性により、補体系を研究し、補体系媒介性疾患を標的とする治療薬を開発するための貴重なツールとなります .

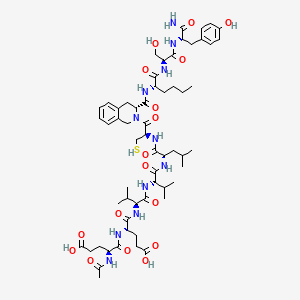

特性

分子式 |

C73H100N20O19S2 |

|---|---|

分子量 |

1625.8 g/mol |

IUPAC名 |

(2S,3R)-2-[[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C73H100N20O19S2/c1-8-36(4)59(83-39(7)95)71(110)91-54-33-114-113-32-53(69(108)93-60(38(6)94)72(111)112)90-63(102)47(18-13-23-78-73(75)76)84-66(105)51(27-44-30-77-34-81-44)86-61(100)37(5)82-56(97)31-80-62(101)50(26-43-29-79-46-17-12-11-16-45(43)46)87-67(106)52(28-57(98)99)88-64(103)48(21-22-55(74)96)85-65(104)49(89-70(109)58(35(2)3)92-68(54)107)25-40-19-20-41-14-9-10-15-42(41)24-40/h9-12,14-17,19-20,24,29-30,34-38,47-54,58-60,79,94H,8,13,18,21-23,25-28,31-33H2,1-7H3,(H2,74,96)(H,77,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,75,76,78)/t36-,37-,38+,47-,48-,49-,50-,51+,52+,53-,54-,58-,59-,60-/m0/s1 |

InChIキー |

UCWQZBKPQJMNPR-UZUHPOSNSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC3=CC=CC=C3C=C2)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |

正規SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC3=CC=CC=C3C=C2)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。